molecular formula C18H21NO2 B5239455 N-[1-(4-ethoxyphenyl)ethyl]-4-methylbenzamide

N-[1-(4-ethoxyphenyl)ethyl]-4-methylbenzamide

Cat. No.: B5239455
M. Wt: 283.4 g/mol
InChI Key: OLNDDVGFEKRQCU-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-4-methylbenzamide typically involves the reaction of 4-ethoxyacetophenone with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcoholic solvent.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of N-[1-(4-ethoxyphenyl)ethyl]-4-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-ethoxyphenyl)ethyl]-4-ethylaniline
  • N-[1-(4-ethoxyphenyl)ethyl]nicotinamide
  • N-[1-(4-ethoxyphenyl)ethyl]-N’-(4-nitrophenyl)thiourea

Uniqueness

N-[1-(4-ethoxyphenyl)ethyl]-4-methylbenzamide is unique due to its specific structural features, such as the presence of both ethoxy and methyl groups These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-21-17-11-9-15(10-12-17)14(3)19-18(20)16-7-5-13(2)6-8-16/h5-12,14H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNDDVGFEKRQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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